molecular formula C15H14ClN3O2 B3128207 N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide CAS No. 338791-41-6

N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide

Cat. No.: B3128207
CAS No.: 338791-41-6
M. Wt: 303.74 g/mol
InChI Key: IHFCUWRPWHUAPV-UHFFFAOYSA-N
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Description

N-[(4-chlorobenzoyl)amino]-N’-(4-methoxyphenyl)methanimidamide is an organic compound characterized by the presence of both chlorobenzoyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorobenzoyl)amino]-N’-(4-methoxyphenyl)methanimidamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methanamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorobenzoyl)amino]-N’-(4-methoxyphenyl)methanimidamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or thiourea.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-chlorobenzoyl)amino]-N’-(4-methoxyphenyl)methanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorobenzoyl)amino]-N’-(4-methoxyphenyl)methanimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • N-(4-chlorobenzoyl)-N’-(4-methoxyphenyl)urea
  • 4-chloro-N-(4-methoxyphenyl)thiourea

Uniqueness

N-[(4-chlorobenzoyl)amino]-N’-(4-methoxyphenyl)methanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-21-14-8-6-13(7-9-14)17-10-18-19-15(20)11-2-4-12(16)5-3-11/h2-10H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFCUWRPWHUAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CNNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide
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N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide
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N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide
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N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide
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N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide
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Reactant of Route 6
N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide

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